
2-(Dipropylamino)-2-(hydroxymethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropylamino)-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of a suitable precursor with dipropylamine. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dipropylamino)-2-(hydroxymethyl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions may produce various derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dipropylamino)-2-(hydroxymethyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)-2-(hydroxymethyl)propane-1,3-diol
- 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol
- 2-(Dipropylamino)-2-(hydroxymethyl)butane-1,3-diol
Uniqueness
2-(Dipropylamino)-2-(hydroxymethyl)propane-1,3-diol is unique due to its specific structural features, such as the presence of dipropyl groups and the hydroxymethyl group. These features may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
61206-68-6 |
|---|---|
Fórmula molecular |
C10H23NO3 |
Peso molecular |
205.29 g/mol |
Nombre IUPAC |
2-(dipropylamino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H23NO3/c1-3-5-11(6-4-2)10(7-12,8-13)9-14/h12-14H,3-9H2,1-2H3 |
Clave InChI |
VHTQLAKYJWKFRN-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}amino)benzoic acid](/img/structure/B14598032.png)
![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)


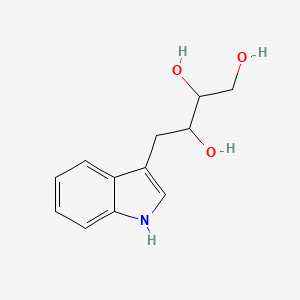


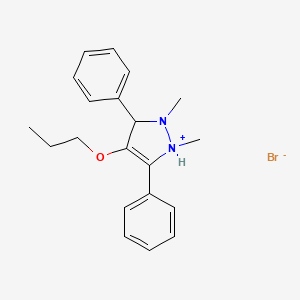
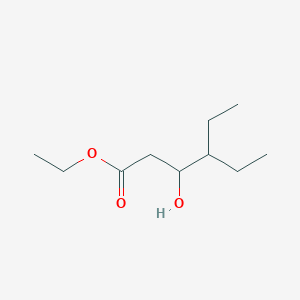
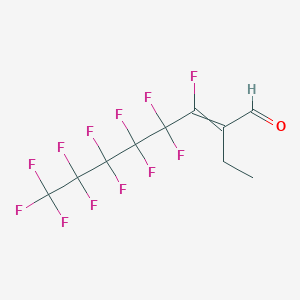
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
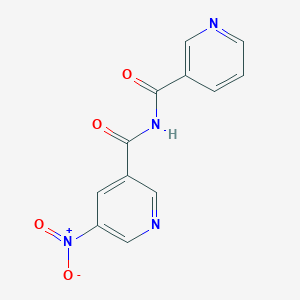
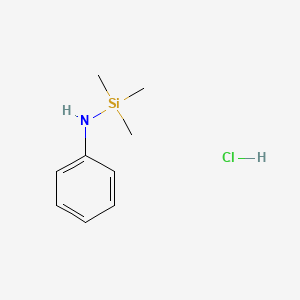
![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)
